molecular formula C10H14O2 B1220325 3-methyl-1-(3-methylfuran-2-yl)butan-1-one CAS No. 488-05-1

3-methyl-1-(3-methylfuran-2-yl)butan-1-one

Cat. No.: B1220325
CAS No.: 488-05-1
M. Wt: 166.22 g/mol
InChI Key: MYPGRLGQLDFZMK-UHFFFAOYSA-N
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Description

3-methyl-1-(3-methylfuran-2-yl)butan-1-one is a naturally occurring monoterpenoid compound found in the essential oils of certain plants, particularly those in the genus Elsholtzia. It is known for its distinctive aroma and has been studied for its various biological activities. The chemical formula of this compound is C10H14O2, and it has a molecular weight of 166.2170 .

Mechanism of Action

Target of Action

Elsholtziaketone is a naturally occurring monoterpenoid

Mode of Action

It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but how it interacts with its targets and the resulting changes are not well-documented. More studies are needed to elucidate this.

Biochemical Pathways

Elsholtziaketone is synthesized via the cis-citral pathway in Perilla plants

Result of Action

It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but the specific molecular and cellular effects of its action are not well-documented. More studies are needed to elucidate this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds

Biochemical Analysis

Biochemical Properties

Elsholtziaketone plays a significant role in biochemical reactions within plants. It is involved in the biosynthesis of essential oils and interacts with various enzymes and proteins. One of the key enzymes it interacts with is limonene synthase, which is crucial for the formation of cyclic monoterpenes. Elsholtziaketone is formed from cis-citral through an oxidation step that requires the presence of specific genes . The interactions between elsholtziaketone and these enzymes are essential for the production of the compound and its subsequent biochemical roles.

Cellular Effects

Elsholtziaketone influences various cellular processes in plants. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in the biosynthesis of other monoterpenes and phenylpropanoids . Additionally, elsholtziaketone impacts cellular metabolism by altering the flux of metabolites through different biochemical pathways, thereby influencing the overall metabolic profile of the cells.

Molecular Mechanism

The molecular mechanism of elsholtziaketone involves its interaction with specific biomolecules within the cell. It binds to enzymes such as limonene synthase, inhibiting or activating their activity depending on the context . This binding interaction leads to changes in gene expression, particularly those genes involved in the biosynthesis of other monoterpenes. Elsholtziaketone also affects enzyme activity by altering their conformation, thereby influencing their catalytic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of elsholtziaketone have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity Long-term studies have shown that elsholtziaketone can have lasting effects on cellular function, including sustained changes in gene expression and metabolic profiles

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of elsholtziaketone vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At high doses, elsholtziaketone can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are important for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

Elsholtziaketone is involved in several metabolic pathways within plants. It interacts with enzymes such as limonene synthase and other monoterpene synthases, influencing the production of various monoterpenes The compound also affects the levels of metabolites in these pathways, altering the overall metabolic flux

Transport and Distribution

Within cells and tissues, elsholtziaketone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall activity and function. These transport and distribution mechanisms are crucial for understanding how elsholtziaketone exerts its effects within the organism.

Subcellular Localization

Elsholtziaketone exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s biochemical roles, as they determine where it can interact with other biomolecules and exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-methyl-1-(3-methylfuran-2-yl)butan-1-one can be synthesized through several methods. One notable method involves the reaction of 3-methyl-2-furancarbonitrile with isobutylmagnesium bromide, followed by Friedel-Crafts acylation of 3-methylfuran . Another method includes the sigmatropic rearrangement of 4-methyl-2-(3-furylmethoxy)pentanenitrile .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants of the genus Elsholtzia. The essential oil is then subjected to various purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-1-(3-methylfuran-2-yl)butan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce corresponding alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-1-(3-methylfuran-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPGRLGQLDFZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197606
Record name Elsholtziaketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-05-1
Record name Elsholtziaketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elsholtziaketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(3-methylfuran-2-yl)butan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of elsholtziaketone, and are there different chemotypes?

A: Elsholtziaketone is a major volatile compound found in certain plant species, most notably Elsholtzia splendens [, , ] and some chemotypes of Perilla frutescens [, ]. Interestingly, not all plants within these species produce elsholtziaketone as the dominant compound. For instance, research has identified three distinct chemotypes of Elsholtzia splendens based on their primary essential oil constituents: dihydrotagentone (DT type), naginataketone (NK type), and elsholtziaketone (EK type) [, ].

Q2: What is the chemical structure of elsholtziaketone?

A: Elsholtziaketone is an aliphatic ketone with the molecular formula C10H14O []. Its structure can be described as 1-(β-methyl-α-furoyl)-2-methyl-1-propene [].

Q3: What are the characteristic aroma properties of elsholtziaketone?

A: Elsholtziaketone possesses a strong, characteristic "rue-like" odor []. It also contributes to the pungent, spicy aroma profile associated with plants like Elsholtzia splendens [].

Q4: How does the presence of elsholtziaketone relate to the genetic makeup of a plant?

A: In Perilla frutescens, the formation of elsholtziaketone is genetically controlled [, , ]. Studies have shown that specific genes influence the biosynthetic pathway of monoterpenes, leading to the accumulation of different major compounds like elsholtziaketone in some chemotypes [].

Q5: What analytical techniques are commonly employed to identify and quantify elsholtziaketone in plant extracts?

A: Researchers commonly use gas chromatography coupled with mass spectrometry (GC-MS) to analyze volatile compounds like elsholtziaketone in plant extracts [, , ]. Extraction methods such as simultaneous steam distillation extraction (SDE) and headspace solid-phase microextraction (HS-SPME) are often utilized in conjunction with GC-MS for identifying and quantifying elsholtziaketone [].

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